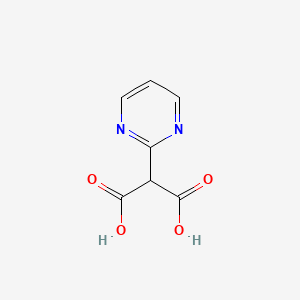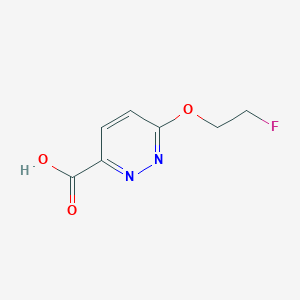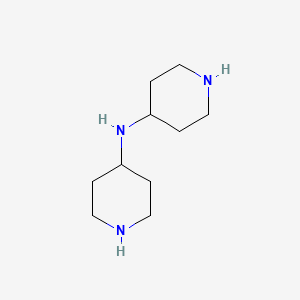
3,3-Difluoro-7-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-7-methylindolin-2-one is a fluorinated indolinone derivative with the molecular formula C₉H₇F₂NO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-7-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of N-methyl isatin with formaldehyde under microwave-assisted conditions. This method utilizes formaldehyde as both a reductant and an electrophile, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and metal-free conditions are preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different indolinone derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products:
Aplicaciones Científicas De Investigación
3,3-Difluoro-7-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-7-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This makes the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 3,3-Difluoro-2-oxindole
- 3,3-Difluoro-1-methylindolin-2-one
- 3,3-Disubstituted oxindoles
Comparison: Compared to other similar compounds, 3,3-Difluoro-7-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
3,3-difluoro-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO/c1-5-3-2-4-6-7(5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
Clave InChI |
DRHSUYPMLOGVHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(C(=O)N2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)



